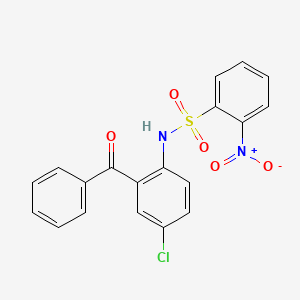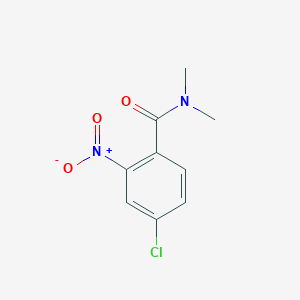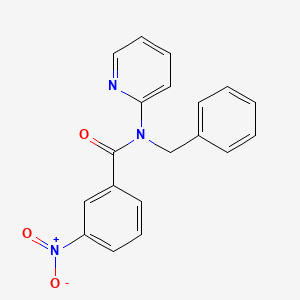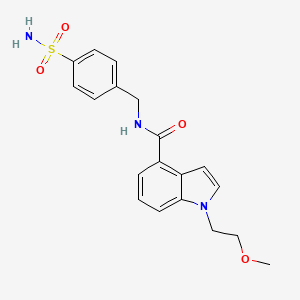![molecular formula C26H20N4O4S2 B11026445 2-[9-(2,5-Dimethoxyphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-C]pyrrolo[3,2,1-IJ]quinolin-4(5H)-yliden]malononitrile](/img/structure/B11026445.png)
2-[9-(2,5-Dimethoxyphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-C]pyrrolo[3,2,1-IJ]quinolin-4(5H)-yliden]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[9-(2,5-Dimethoxyphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-C]pyrrolo[3,2,1-IJ]quinolin-4(5H)-yliden]malononitrile is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethoxyphenyl, and malononitrile
Preparation Methods
The synthesis of 2-[9-(2,5-Dimethoxyphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-C]pyrrolo[3,2,1-IJ]quinolin-4(5H)-yliden]malononitrile involves multiple steps. One common synthetic route includes the cyclization of 1- and 8-substituted quinolines, followed by the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions typically involve the use of aqueous hydrazine hydrate and primary amines, leading to the formation of the desired compound in moderate to high yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and dimethoxyphenyl groups, using reagents such as halogens and nucleophiles.
Common reagents used in these reactions include hydrazine hydrate, primary amines, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[9-(2,5-Dimethoxyphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-C]pyrrolo[3,2,1-IJ]quinolin-4(5H)-yliden]malononitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[9-(2,5-Dimethoxyphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-C]pyrrolo[3,2,1-IJ]quinolin-4(5H)-yliden]malononitrile involves its interaction with specific molecular targets and pathways. The compound is known to affect acetylcholinesterase activity, leading to changes in nerve pulse transmission and behavioral changes . It also influences oxidative stress pathways by increasing the levels of reactive oxygen species and malondialdehyde, which are biomarkers for cellular oxidative injury .
Comparison with Similar Compounds
Similar compounds to 2-[9-(2,5-Dimethoxyphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-C]pyrrolo[3,2,1-IJ]quinolin-4(5H)-yliden]malononitrile include:
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds exhibit high biological activity and are used as antibacterial and antitumor agents.
Pyrazoline derivatives: These compounds have confirmed biological and pharmacological activities, including antibacterial, antifungal, and antioxidant properties.
Properties
Molecular Formula |
C26H20N4O4S2 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)-13-methoxy-7,7-dimethyl-9-oxo-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-10-ylidene]propanedinitrile |
InChI |
InChI=1S/C26H20N4O4S2/c1-26(2)23-21(25(35)30(36-23)18-10-14(32-3)6-7-19(18)34-5)17-9-15(33-4)8-16-20(13(11-27)12-28)24(31)29(26)22(16)17/h6-10H,1-5H3 |
InChI Key |
UCMXIHSOSJQYRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C4N1C(=O)C(=C(C#N)C#N)C4=CC(=C3)OC)C(=S)N(S2)C5=C(C=CC(=C5)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11026362.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B11026368.png)


![2-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11026387.png)
![1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11026393.png)
![1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11026400.png)
![N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B11026406.png)
![(3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11026410.png)
![4-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11026412.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B11026417.png)

![6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B11026424.png)

